

(S)-4-N-Boc-piperazine-2-carboxylic acid CAS number and molecular weight

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Compound of Interest

Compound Name:	(S)-4-N-Boc-piperazine-2-carboxylic acid
Cat. No.:	B1348098

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Technical Guide: (S)-4-N-Boc-piperazine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

Parameter	Value	Reference
Chemical Name	(S)-4-N-Boc-piperazine-2-carboxylic acid	N/A
CAS Number	848482-93-9	[1]
Molecular Formula	C ₁₀ H ₁₈ N ₂ O ₄	[1]
Molecular Weight	230.26 g/mol	[1]

Physicochemical Properties

Property	Value
Appearance	White to off-white solid
Purity	Typically ≥97%
Solubility	Soluble in methanol, chloroform, and ethyl acetate
Storage	Store in a cool, dry place, away from light

Introduction

(S)-4-N-Boc-piperazine-2-carboxylic acid is a chiral heterocyclic compound that serves as a crucial building block in modern medicinal chemistry and drug discovery. Its rigid piperazine core, combined with the stereochemically defined carboxylic acid and the versatile Boc (tert-butoxycarbonyl) protecting group, makes it an invaluable synthon for the creation of complex molecular architectures. This guide provides an in-depth overview of its synthesis, applications, and the biological relevance of the scaffolds derived from it.

Synthesis and Chiral Resolution

The enantiomerically pure (S)-form of 4-N-Boc-piperazine-2-carboxylic acid is most commonly obtained through chiral resolution of the corresponding racemic ester. One effective method involves enzymatic kinetic resolution.

Experimental Protocol: Enzymatic Kinetic Resolution

This protocol describes the resolution of racemic methyl 4-(tert-butoxycarbonyl)-piperazine-2-carboxylate to yield the (S)-enantiomer of the carboxylic acid.

Materials:

- Racemic methyl 4-(tert-butoxycarbonyl)-piperazine-2-carboxylate
- Alcalase (or another suitable lipase/protease)
- Phosphate buffer (pH 7.5)

- Ethyl acetate
- Sodium hydroxide (1M)
- Hydrochloric acid (1M)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate

Procedure:

- Enzyme Solution Preparation: Prepare a solution of Alcalase in a phosphate buffer (pH 7.5).
- Reaction Setup: To a stirred solution of racemic methyl 4-(tert-butoxycarbonyl)-piperazine-2-carboxylate in a suitable organic solvent (e.g., toluene), add the aqueous enzyme solution.
- Hydrolysis: Maintain the pH of the reaction mixture at 7.5 by the controlled addition of 1M sodium hydroxide. The progress of the reaction can be monitored by HPLC to determine the enantiomeric excess (e.e.) of the remaining ester and the formed acid.
- Reaction Quench: Once the desired conversion (typically around 50%) is reached, stop the reaction by acidifying the mixture to pH 2-3 with 1M hydrochloric acid.
- Extraction: Extract the mixture with ethyl acetate. The organic layer will contain the unreacted (R)-ester, while the aqueous layer will contain the sodium salt of the (S)-acid.
- Isolation of (S)-acid: Separate the aqueous layer and acidify it to pH 3-4 with 1M HCl. Extract the aqueous layer again with ethyl acetate.
- Drying and Evaporation: Combine the organic extracts containing the (S)-acid, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield **(S)-4-N-Boc-piperazine-2-carboxylic acid**.

Applications in Medicinal Chemistry

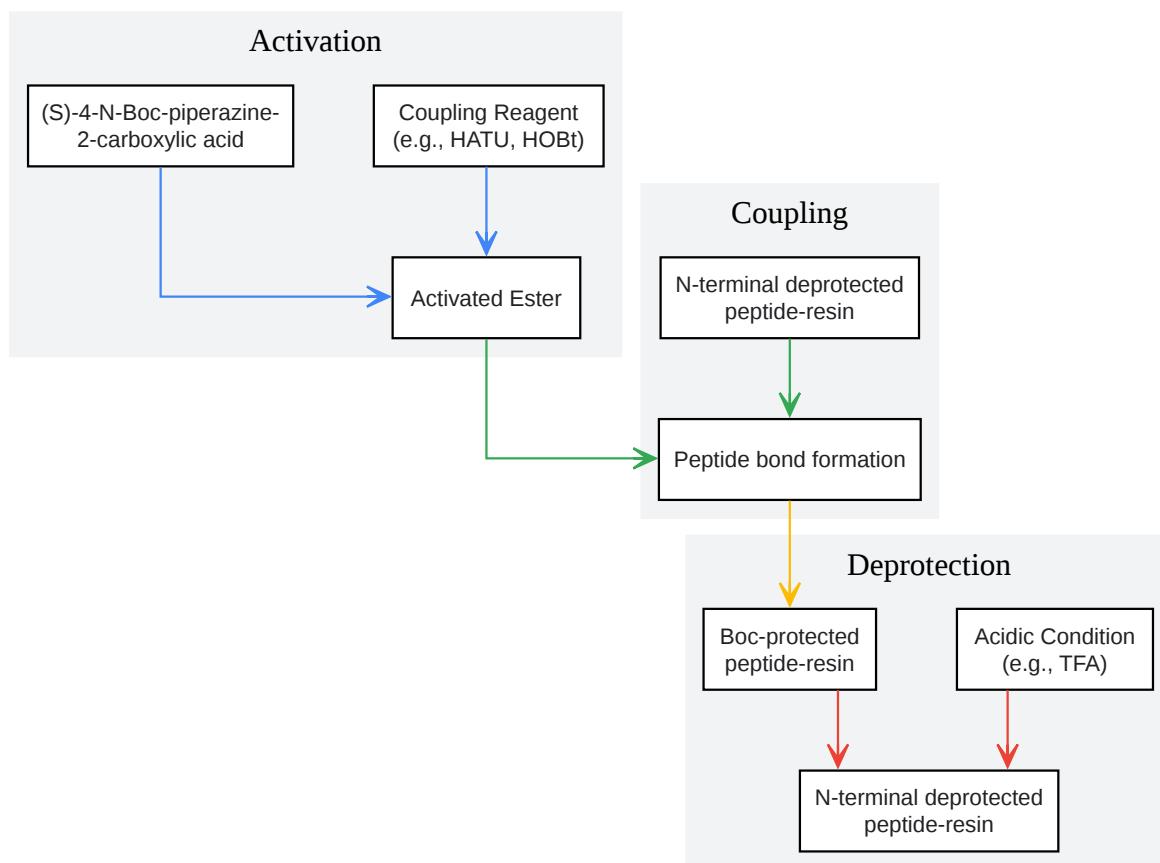
(S)-4-N-Boc-piperazine-2-carboxylic acid is a versatile building block for the synthesis of a wide array of biologically active molecules. The piperazine scaffold is a privileged structure in

medicinal chemistry, appearing in numerous approved drugs with diverse therapeutic applications.

Peptide and Peptidomimetic Synthesis

The carboxylic acid functionality allows for its incorporation into peptide chains as an unnatural amino acid, while the Boc-protected nitrogen can be deprotected for further functionalization. This is particularly useful in the design of peptidomimetics with improved pharmacokinetic properties, such as enhanced stability against enzymatic degradation.

Logical Workflow for Peptide Synthesis:



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Caption: General workflow for incorporating the piperazine moiety into a peptide chain.

Scaffold for Small Molecule Drug Discovery

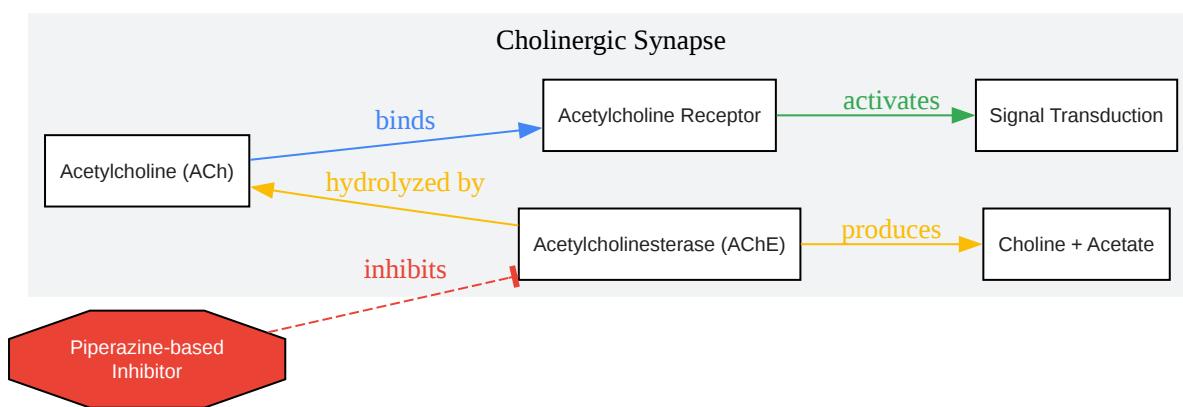
The piperazine ring is a common feature in drugs targeting the central nervous system (CNS), as well as in antiviral, anticancer, and anti-inflammatory agents.^{[2][3][4][5]} The (S)-chirality of this building block allows for the stereoselective synthesis of compounds, which is often crucial for biological activity and reducing off-target effects.

Biological Relevance of Piperazine-Containing Molecules

While **(S)-4-N-Boc-piperazine-2-carboxylic acid** is a synthetic intermediate and not biologically active itself, the derivatives synthesized from it have shown a broad range of pharmacological activities.^{[2][3][4][5]} For instance, piperazine-2-carboxylic acid derivatives have been investigated as potential agents for Alzheimer's disease by targeting cholinesterases.^[1]

Signaling Pathway Example: Cholinesterase Inhibition

Many piperazine-containing compounds act as enzyme inhibitors. In the context of Alzheimer's disease, inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy. The diagram below illustrates this inhibitory action.



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